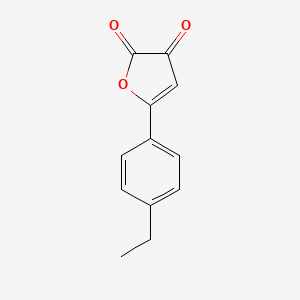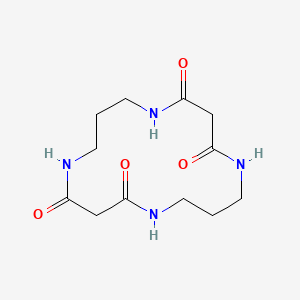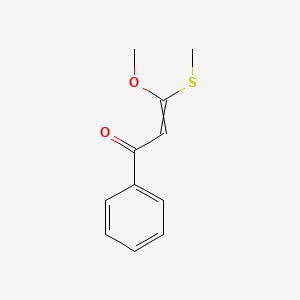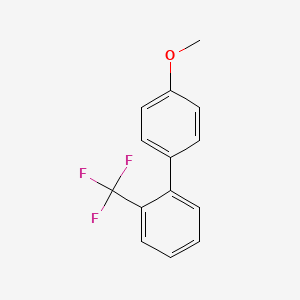
1,1'-(But-1-en-3-yne-1,4-diyl)bis(4-methoxybenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-methoxybenzene) is an organic compound with the molecular formula C18H16O2 It is characterized by the presence of two methoxybenzene groups connected by a buten-3-yne linker
準備方法
The synthesis of 1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-methoxybenzene) typically involves the coupling of 4-methoxyphenylacetylene with 1,4-dibromo-2-butyne under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a palladium catalyst, such as Pd(PPh3)4, in a suitable solvent like tetrahydrofuran (THF). The reaction proceeds through a Sonogashira coupling mechanism, resulting in the formation of the desired product .
化学反応の分析
1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-methoxybenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding diketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the formation of saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield diketones, while reduction with Pd/C can produce saturated hydrocarbons .
科学的研究の応用
1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-methoxybenzene) has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is being explored, particularly in the development of new pharmaceuticals and bioactive molecules.
Medicine: Research is ongoing to investigate the compound’s potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
作用機序
The mechanism of action of 1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-methoxybenzene) is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets and pathways. For example, the compound may interact with enzymes or receptors involved in cellular signaling pathways, leading to changes in cellular function and activity .
類似化合物との比較
1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-methoxybenzene) can be compared with other similar compounds, such as:
1,1’-(But-1-en-3-yne-1,4-diyl)bis(benzene): This compound lacks the methoxy groups, resulting in different chemical and physical properties.
1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-chlorobenzene): The presence of chlorine atoms instead of methoxy groups can significantly alter the compound’s reactivity and applications.
1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-methylbenzene): The methyl groups provide different steric and electronic effects compared to methoxy groups, leading to variations in the compound’s behavior in chemical reactions.
These comparisons highlight the uniqueness of 1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-methoxybenzene) and its potential for diverse applications in scientific research.
特性
CAS番号 |
136612-76-5 |
|---|---|
分子式 |
C18H16O2 |
分子量 |
264.3 g/mol |
IUPAC名 |
1-methoxy-4-[4-(4-methoxyphenyl)but-1-en-3-ynyl]benzene |
InChI |
InChI=1S/C18H16O2/c1-19-17-11-7-15(8-12-17)5-3-4-6-16-9-13-18(20-2)14-10-16/h3,5,7-14H,1-2H3 |
InChIキー |
ZXJWFXWCDJZTRS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C=CC#CC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



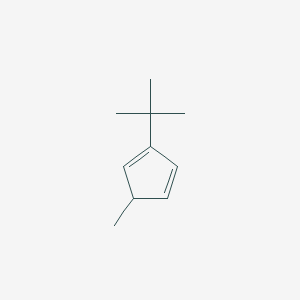
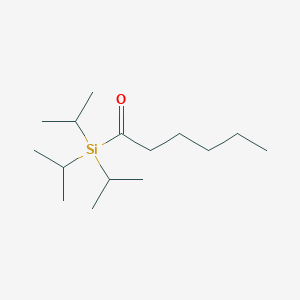
![(2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoic acid](/img/structure/B14282187.png)



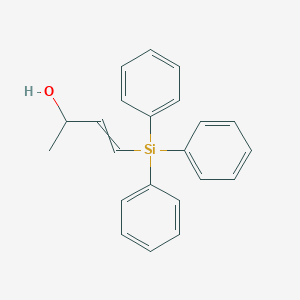
![2-Methyl-1-(2-methyl-1,3-dioxolan-2-yl)-5-[(oxan-2-yl)oxy]hex-3-yn-2-yl carbonate](/img/structure/B14282207.png)
